molecular formula C18H18N4O3 B5637363 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}quinoxaline-5-carboxamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}quinoxaline-5-carboxamide

Cat. No. B5637363
M. Wt: 338.4 g/mol
InChI Key: AOJHFEADURUYCQ-WBMJQRKESA-N
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Description

This compound is a part of the quinoxaline family, which has been explored for various pharmacological activities. The quinoxaline ring, often fused with other heterocyclic moieties like tetrazoles or oxadiazoles, is noted for its significance in drug design due to its wide range of biological activities (Kethireddy et al., 2017).

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various strategies. For instance, synthesis involving the reaction of tetrazolo[1,5-a]quinoxaline-5-oxide with carbanions to form enaminoketones and enamino esters has been explored (Klicnar et al., 1990).

Molecular Structure Analysis

Quinoxaline compounds exhibit a wide range of structural diversities. For instance, the study of tetrazolo[1,5-a]quinoxaline derivatives revealed detailed bond lengths, valence, torsion, and dihedral angles through X-ray diffraction measurements (Klicnar et al., 1990).

Chemical Reactions and Properties

Quinoxaline derivatives can undergo various electrophilic and nucleophilic substitution reactions. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved several electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties of quinoxaline derivatives can be characterized using techniques like NMR and mass spectrometry. These techniques help in confirming the structures of synthesized compounds, as seen in the synthesis of various quinoxaline derivatives (Kethireddy et al., 2017).

Chemical Properties Analysis

Quinoxaline compounds exhibit a range of chemical properties depending on their specific substitutions and structural variations. For example, certain quinoxaline derivatives have shown antibacterial activity, highlighting their chemical reactivity and potential as bioactive compounds (Rajanarendar et al., 2010).

properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-7-13(25-22-11)8-12-9-24-10-16(12)21-18(23)14-3-2-4-15-17(14)20-6-5-19-15/h2-7,12,16H,8-10H2,1H3,(H,21,23)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHFEADURUYCQ-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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